4,5-Dihydroxyphthalic acid
Overview
Description
4,5-Dihydroxyphthalic acid is an organic compound with the molecular formula C8H6O6. It is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 4 and 5 positions on the benzene ring.
Scientific Research Applications
4,5-Dihydroxyphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Mode of Action
It is known that many hydroxyphthalic acids interact with their targets through hydrogen bonding and other non-covalent interactions, which can lead to changes in the target’s function or structure .
Biochemical Pathways
4,5-Dihydroxyphthalic acid is a metabolite in the degradation pathways of phenanthrene by Sinorhizobium species . It is produced through the intradiol cleavage of phenanthrene-3,4-diol . The compound is further transformed into protocatechuic acid .
Pharmacokinetics
Its molecular weight (19813 Da ) and predicted density (1.779±0.06 g/cm3 ) suggest that it may have good bioavailability. The compound’s predicted boiling point is 535.8±50.0 °C , indicating its stability under physiological conditions.
Result of Action
As a metabolite in the degradation pathways of phenanthrene, it may play a role in the detoxification of this polycyclic aromatic hydrocarbon .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of phenanthrene by Sinorhizobium species, which produces this compound, has been observed in saline soils contaminated with phthalates . This suggests that the compound’s action may be influenced by factors such as salinity and the presence of other contaminants .
Biochemical Analysis
Biochemical Properties
4,5-Dihydroxyphthalic acid plays a significant role in biochemical reactions, particularly in the degradation pathways of aromatic compounds. It acts as an intermediate in the microbial degradation of phthalic acid and related compounds. The enzymes involved in these pathways include dioxygenases and dehydrogenases, which facilitate the breakdown of aromatic rings. For instance, this compound is a substrate for enzymes such as phthalate 4,5-dioxygenase, which catalyzes the incorporation of oxygen into the aromatic ring, leading to ring cleavage and subsequent degradation .
Cellular Effects
In cellular systems, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways and gene expression, particularly those involved in the response to oxidative stress. The compound’s ability to donate electrons makes it a potential antioxidant, which can protect cells from oxidative damage. Additionally, this compound may modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and proteins. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it may inhibit enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound can bind to transcription factors, altering gene expression patterns and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and oxygen. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as antioxidant protection and modulation of metabolic pathways. At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into simpler molecules. These metabolic pathways are crucial for the breakdown and removal of aromatic pollutants from the environment. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in central metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its antioxidant effects and modulate metabolic pathways. The precise localization of this compound is essential for its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyphthalic acid can be synthesized through several methods. One common approach involves the hydroxylation of phthalic acid derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of phthalic anhydride. This process is carried out in the presence of metal catalysts like vanadium pentoxide (V2O5) at elevated temperatures. The resulting product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxyphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Esters, ethers, and other substituted aromatic compounds.
Comparison with Similar Compounds
Phthalic Acid: The parent compound, lacking hydroxyl groups.
Terephthalic Acid: A similar compound with carboxyl groups at the 1 and 4 positions.
Isophthalic Acid: A compound with carboxyl groups at the 1 and 3 positions.
Uniqueness: Its ability to undergo diverse chemical reactions and its antioxidant properties set it apart from other phthalic acid derivatives .
Properties
IUPAC Name |
4,5-dihydroxyphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCICVNBHNLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213800 | |
Record name | 4,5-Dihydroxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63958-66-7 | |
Record name | 4,5-Dihydroxyphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63958-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydroxyphthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydroxybenzene-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,5-dihydroxyphthalic acid in the bacterial degradation of phthalic acid isomers?
A: this compound acts as a key intermediate in the catabolic breakdown of phthalic acid by certain bacteria. Research has shown that microorganisms like Pseudomonas testosteroni utilize a specific enzyme, this compound decarboxylase, to further degrade this compound. [, , ] This enzyme exhibits specificity towards this compound and plays a crucial role in channeling the degradation process towards the formation of protocatechuic acid, which can then be further metabolized.
Q2: Can bacteria utilize other metabolic pathways to degrade phthalic acid?
A: Yes, different bacterial species have evolved diverse pathways for phthalic acid degradation. While some utilize this compound as a key intermediate, others may employ alternative routes. For example, a Bacillus sp. was found to directly decarboxylate phthalic acid to benzoic acid, bypassing the formation of this compound. [] This highlights the metabolic versatility of bacteria in degrading aromatic compounds like phthalic acid.
Q3: Are there any potential applications of this compound or its derivatives in material science?
A: While the provided research focuses primarily on the biodegradation pathways, this compound serves as a precursor for synthesizing substituted dithiophthalides. These compounds are valuable building blocks for producing soluble poly(isothianaphthene) derivatives, which exhibit interesting electronic properties. [] These polymers find potential applications in organic electronics, particularly in photovoltaic devices, due to their low band gap and favorable charge transport properties.
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